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Compound of Interest

Compound Name: Triphenylvinylsilane

Cat. No.: B098950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Triphenylvinylsilane is a versatile organosilicon compound that serves as a valuable building

block in a wide array of organic transformations.[1] Its unique structure, featuring a reactive

vinyl group and stabilizing triphenylsilyl moiety, allows it to participate in various cross-coupling

reactions and polymerizations. This document provides an overview of its applications and

detailed protocols for its use in key synthetic methodologies.

I. Applications in Organic Synthesis
Triphenylvinylsilane is a crystalline solid with good thermal stability, making it a reliable

reagent in multi-step syntheses.[1] Its primary applications stem from the reactivity of the vinyl

group, which can be strategically incorporated into larger molecules.

Cross-Coupling Reactions: The vinyl group of triphenylvinylsilane can be transferred to

various organic electrophiles through palladium-catalyzed cross-coupling reactions. This

allows for the synthesis of substituted alkenes, styrenes, and dienes, which are common

motifs in pharmaceuticals and advanced materials.[1]

Polymerization: Triphenylvinylsilane can undergo polymerization to produce silicon-

containing polymers. These materials are of interest for their unique thermal, optical, and
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electronic properties, finding applications in coatings, sealants, and as precursors to

ceramics.[1]

Synthesis of Complex Molecules: As a stable and reliable building block, it is utilized in the

synthesis of complex organic molecules and functionalized polymers.[1] Its incorporation can

enhance the efficiency of synthetic routes leading to novel compounds for drug development

and material science.[1]

II. Synthesis of Triphenylvinylsilane
A common and straightforward method for the preparation of triphenylvinylsilane involves the

reaction of a vinyl Grignard reagent with triphenylchlorosilane.

Experimental Protocol: Synthesis of
Triphenylvinylsilane
Materials:

Triphenylchlorosilane

Vinylmagnesium bromide (1.0 M solution in THF)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Dropping funnel

Magnetic stirrer

Ice bath
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Procedure:

To a solution of triphenylchlorosilane (10 mmol, 2.95 g) in dry THF (50 mL) in a round-bottom

flask under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C using an

ice bath.

Add a solution of vinylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol) dropwise to the

stirred solution of triphenylchlorosilane over 30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2 hours.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

Extract the aqueous layer with diethyl ether (3 x 30 mL).

Combine the organic layers and wash with brine (1 x 50 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure.

Purify the crude product by recrystallization or column chromatography on silica gel to afford

triphenylvinylsilane.

III. Applications in Cross-Coupling Reactions
Triphenylvinylsilane is an effective vinylating agent in several types of palladium-catalyzed

cross-coupling reactions. Below are representative protocols for Heck-type and Stille-type

couplings.

The silyl-Heck reaction allows for the formation of vinylsilanes from the reaction of an alkene

with a silyl halide. A similar transformation can be envisioned where triphenylvinylsilane acts

as the vinyl source, coupling with an organic halide.

Representative Protocol: Heck-Type Vinylation of an
Aryl Halide
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Materials:

Aryl halide (e.g., Iodobenzene)

Triphenylvinylsilane

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Triethylamine (Et₃N)

Anhydrous N,N-dimethylformamide (DMF)

Schlenk tube or similar reaction vessel

Procedure:

To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol),

triphenylvinylsilane (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and

triphenylphosphine (0.04 mmol, 4 mol%).

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath.

Stir the reaction for 12-24 hours, monitoring the progress by TLC or GC-MS.

After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

Wash the organic mixture with water (2 x 20 mL) and brine (1 x 20 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the vinylated arene.

While the Stille reaction traditionally uses organotin reagents, a similar catalytic cycle can be

employed with organosilanes, often requiring activation with a fluoride source.
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Triphenylvinylsilane can serve as a less toxic alternative to vinylstannanes for the vinylation

of organic halides.

Representative Protocol: Stille-Type Vinylation of an
Aryl Halide
Materials:

Aryl halide (e.g., 4-Bromoacetophenone)

Triphenylvinylsilane

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Tri(tert-butyl)phosphine (P(t-Bu)₃)

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

Anhydrous dioxane

Schlenk tube

Procedure:

In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol),

triphenylvinylsilane (1.1 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and P(t-Bu)₃ (0.1

mmol, 10 mol%).

Add anhydrous dioxane (5 mL) via syringe.

Add TBAF solution (1.1 mL, 1.1 mmol) to the reaction mixture.

Seal the tube and heat to 100 °C for 12 hours.

Monitor the reaction by TLC or GC-MS.

Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).
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Wash with water (2 x 20 mL) and brine (1 x 20 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography on silica gel.

IV. Anionic Polymerization
Triphenylvinylsilane can undergo anionic polymerization, typically initiated by organolithium

reagents, to form silicon-containing polymers. The properties of the resulting polymer can be

controlled by the reaction conditions.

Representative Protocol: Anionic Polymerization of
Triphenylvinylsilane
Materials:

Triphenylvinylsilane, freshly purified

n-Butyllithium (n-BuLi) (solution in hexanes)

Anhydrous hexane or toluene

Anhydrous methanol

Schlenk flask and vacuum line apparatus

Procedure:

Under high vacuum or in a glovebox, add anhydrous solvent (e.g., hexane) to a Schlenk

flask.

Add the purified triphenylvinylsilane monomer to the solvent.

Cool the solution to the desired temperature (e.g., room temperature or below).

Introduce the n-BuLi initiator solution via syringe. The amount will determine the target

molecular weight of the polymer.
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Allow the polymerization to proceed for a specified time (e.g., 24-48 hours). The solution may

become viscous.

Quench the living polymer chains by adding anhydrous methanol.

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent

(e.g., methanol).

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

V. Data Presentation
The following tables summarize typical reaction parameters for the synthesis and application of

triphenylvinylsilane.

Table 1: Synthesis of Triphenylvinylsilane

Starting
Materials

Reagents/Solv
ent

Temperature
(°C)

Time (h)
Typical Yield
(%)

Triphenylchlorosi

lane,

Vinylmagnesium

bromide

THF 0 to RT 2-3 >80

Table 2: Representative Cross-Coupling Reactions
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Reactio
n Type

Substra
tes

Catalyst
(mol%)

Ligand
(mol%)

Base/Ac
tivator

Solvent
Temper
ature
(°C)

Time (h)

Heck-

Type

Vinylatio

n

Aryl

Halide,

Triphenyl

vinylsilan

e

Pd(OAc)₂

(2)
PPh₃ (4) Et₃N DMF 100 12-24

Stille-

Type

Vinylatio

n

Aryl

Halide,

Triphenyl

vinylsilan

e

Pd₂(dba)

₃ (2.5)

P(t-Bu)₃

(10)
TBAF Dioxane 100 12

Table 3: Anionic Polymerization

Monomer Initiator Solvent
Temperature
(°C)

Time (h)

Triphenylvinylsila

ne
n-BuLi Hexane RT 24-48

VI. Visualizations

Triphenylchlorosilane

THF, 0°C to RT

Vinylmagnesium Bromide

TriphenylvinylsilaneGrignard Reaction

Click to download full resolution via product page

Caption: Synthesis of Triphenylvinylsilane via Grignard Reaction.
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Start: Aryl Halide + Triphenylvinylsilane

Add Pd Catalyst, Ligand, Base, Solvent

Heat to 100°C

Monitor by TLC/GC-MS

Aqueous Workup & Extraction

Column Chromatography

Product: Vinylated Arene
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Oxidative
Addition

Ar-X

Ar-Pd(II)-X
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Triphenylvinylsilane
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Elimination

Ar-Vinyl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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